2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate
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Overview
Description
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate is an organic compound that features both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate typically involves esterification reactions. One common method is the reaction of 3,5-dinitrobenzoic acid with 2-hydroxyethyl 3-phenylacrylate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-hydroxyethyl 3-phenylacrylate.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Hydrolysis: 3,5-dinitrobenzoic acid and 2-hydroxyethyl 3-phenylacrylate.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Possible applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ester functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro groups can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but lacks the 2-[(3-Phenylacryloyl)oxy]ethyl group.
Methyl 3,5-dinitrobenzoate: Another ester derivative with a simpler alkyl group.
2-Hydroxyethyl 3-phenylacrylate: Contains the 3-phenylacryloyl group but lacks the dinitrobenzoate moiety.
Uniqueness
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate is unique due to the presence of both the 3-phenylacryloyl and 3,5-dinitrobenzoate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
154732-67-9 |
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Molecular Formula |
C18H14N2O8 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enoyloxy)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H14N2O8/c21-17(7-6-13-4-2-1-3-5-13)27-8-9-28-18(22)14-10-15(19(23)24)12-16(11-14)20(25)26/h1-7,10-12H,8-9H2 |
InChI Key |
MPSRCFUTRONBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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